Nucleozin

Vue d'ensemble

Description

La Nucléozine est une petite molécule connue pour son activité antivirale puissante, en particulier contre le virus de la grippe A. Elle agit en ciblant la nucléoprotéine du virus, provoquant son agrégation et inhibant ainsi la réplication virale. Ce composé a suscité un intérêt considérable en raison de son potentiel en tant qu'agent thérapeutique dans la lutte contre les infections grippales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Nucléozine et ses dérivés sont généralement synthétisés par une série de réactions chimiques impliquant la pipérazine et des composés aromatiques. Une voie de synthèse courante implique la réaction de couplage catalysée par le palladium. Par exemple, une série de dérivés de la Nucléozine a été synthétisée par couplage de la pipérazine avec divers noyaux aromatiques .

Méthodes de production industrielle : La production industrielle de la Nucléozine implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction telles que la température, la pression et les systèmes de solvants afin d'assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées peut encore améliorer l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions : La Nucléozine subit diverses réactions chimiques, notamment :

Oxydation : La Nucléozine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la Nucléozine, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution, en particulier sur le noyau aromatique, peuvent produire une variété d'analogues de la Nucléozine avec des propriétés différentes

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des catalyseurs au palladium et divers composés aromatiques halogénés sont utilisés dans les réactions de substitution

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des analogues de la Nucléozine avec des groupes fonctionnels modifiés, qui peuvent présenter différents niveaux d'activité antivirale .

4. Applications de la recherche scientifique

La Nucléozine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle sert de composé modèle pour étudier la synthèse et la modification des agents antiviraux.

Biologie : La Nucléozine est utilisée pour étudier les mécanismes de la réplication virale et le rôle des nucléoprotéines dans le virus de la grippe.

Médecine : Son activité antivirale puissante en fait un candidat pour le développement de nouveaux traitements contre la grippe.

Industrie : La Nucléozine et ses dérivés sont étudiés pour leur utilisation potentielle dans les revêtements et les matériaux antiviraux .

5. Mécanisme d'action

La Nucléozine exerce ses effets en ciblant la nucléoprotéine du virus de la grippe. Elle induit l'agrégation de la nucléoprotéine, empêchant sa fonction normale dans la réplication virale. Cette agrégation perturbe l'emballage normal de l'ARN viral, inhibant ainsi le cycle de réplication du virus. Les cibles moléculaires impliquées comprennent la nucléoprotéine et la machinerie de réplication virale associée .

Composés similaires :

FA-2 : Un analogue de la Nucléozine qui cible également la nucléoprotéine mais avec des modifications structurales différentes.

Oseltamivir : Un inhibiteur de la neuraminidase utilisé pour traiter la grippe, mais avec un mécanisme d'action différent.

Zanamivir : Un autre inhibiteur de la neuraminidase ayant une fonction similaire à celle de l'oseltamivir .

Unicité : La Nucléozine est unique dans son mécanisme d'action, car elle cible directement la nucléoprotéine du virus de la grippe, provoquant son agrégation. Cela diffère des inhibiteurs de la neuraminidase comme l'oseltamivir et le zanamivir, qui inhibent une enzyme virale différente. La capacité de la Nucléozine à induire l'agrégation de la nucléoprotéine en fait un outil précieux dans la recherche antivirale et le développement thérapeutique potentiel .

Applications De Recherche Scientifique

Research Findings

- Antiviral Activity : Nucleozin has been shown to significantly inhibit the replication of various strains of influenza A virus, including H1N1 and H5N1, in vitro and in vivo. Studies revealed that this compound could reduce viral titers by over 1,000-fold when administered shortly after infection .

- Structural Insights : The crystal structure of the nucleoprotein-nucleozin complex has been characterized at high resolution, revealing specific binding sites and providing insights into how this compound induces NP aggregation . These structural studies are crucial for understanding the molecular interactions that underpin this compound's antiviral effects.

- Modification Studies : Research into modifying the piperazine ring of this compound has indicated that structural changes can affect its antiviral efficacy. Some analogs showed reduced activity compared to the original compound, emphasizing the importance of maintaining specific structural features for optimal function .

Influenza A Virus Inhibition

In a notable study, this compound was tested against various strains of influenza A in mouse models. Results indicated that treatment with this compound not only protected mice from lethal doses of H5N1 but also effectively reduced viral loads in infected tissues . The study highlighted this compound's potential as a therapeutic agent in treating severe influenza infections.

Resistance Mechanisms

Research has also focused on understanding how certain mutations in the NP can confer resistance to this compound. For instance, a mutation identified as Y289H allowed NP to accumulate in the nucleus despite the presence of this compound, demonstrating a potential pathway for viral resistance that could complicate treatment strategies . This underscores the need for ongoing research into combination therapies or alternative agents.

Data Summary

| Aspect | Details |

|---|---|

| Target | Influenza A Virus Nucleoprotein |

| Mechanism | Induces aggregation of NP, preventing nuclear import |

| Effective Concentration (EC50) | Nanomolar range; highly effective against multiple strains |

| Resistance Mutations | Y289H mutation allows NP nuclear accumulation despite this compound presence |

| Animal Model Efficacy | Significant reduction in viral loads and protection from lethal doses |

Mécanisme D'action

Nucleozin exerts its effects by targeting the nucleoprotein of the influenza virus. It induces the aggregation of nucleoprotein, preventing its proper function in viral replication. This aggregation disrupts the normal packaging of viral RNA, thereby inhibiting the replication cycle of the virus. The molecular targets involved include the nucleoprotein and associated viral replication machinery .

Comparaison Avec Des Composés Similaires

FA-2: A nucleozin analog that also targets the nucleoprotein but with different structural modifications.

Oseltamivir: A neuraminidase inhibitor used to treat influenza, but with a different mechanism of action.

Zanamivir: Another neuraminidase inhibitor with a similar function to oseltamivir .

Uniqueness: this compound is unique in its mechanism of action, as it directly targets the nucleoprotein of the influenza virus, causing its aggregation. This is distinct from neuraminidase inhibitors like oseltamivir and zanamivir, which inhibit a different viral enzyme. The ability of this compound to induce nucleoprotein aggregation makes it a valuable tool in antiviral research and potential therapeutic development .

Activité Biologique

Nucleozin is a small-molecule compound identified as a promising antiviral agent targeting the nucleoprotein (NP) of the influenza A virus. This compound has garnered attention for its unique mechanism of action, primarily involving the aggregation of NP, which plays a crucial role in viral replication and nuclear import. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Targeting Influenza A Nucleoprotein

This compound specifically interacts with the influenza A nucleoprotein, inhibiting its nuclear accumulation and thereby disrupting viral replication. The compound triggers the aggregation of NP in the cytoplasm, preventing its transport to the nucleus where it is essential for viral RNA synthesis and replication.

Key Findings on Mechanism:

- NP Aggregation: this compound induces the formation of large NP complexes that aggregate with RNA and other cellular components, halting NP nuclear import .

- Inhibition of Viral Replication: In vitro studies have shown that this compound effectively inhibits influenza A virus replication with a median effective concentration (EC50) in the nanomolar range .

Data Table: this compound Efficacy

| Study Type | EC50 (μM) | TC50 (μM) | Therapeutic Window | Viral Strain Tested |

|---|---|---|---|---|

| In Vitro Assay | 0.069 | >250 | Wide | Influenza A H5N1 |

| In Vivo Study | - | - | - | Mice infected with H5N1 |

Animal Studies

In animal models, this compound has demonstrated significant protective effects against lethal doses of highly pathogenic influenza strains. For example, in a study involving mice infected with H5N1, those treated with this compound showed a markedly higher survival rate compared to untreated controls. Specifically:

- Survival Rate: 50% of this compound-treated mice survived for over 21 days post-infection, while untreated mice succumbed within 7 days .

Clinical Relevance

The promising results from animal studies have led to further exploration of this compound as a potential therapeutic agent in humans. Its mechanism of action suggests that it could be effective even against strains resistant to current antiviral therapies.

In Vitro Studies

In vitro experiments using MDCK and A549 cell lines have elucidated the following:

- Viral Protein Synthesis: this compound significantly reduced the synthesis of viral proteins when administered shortly after infection, indicating its effectiveness during post-entry stages of viral infection .

- Cytoplasmic NP Aggregates: Fluorescence microscopy revealed that NP remained trapped in cytoplasmic aggregates rather than entering the nucleus when cells were treated with this compound .

Comparative Analysis

Comparative studies with other antiviral agents have shown that this compound maintains a superior efficacy profile against certain influenza strains. For instance:

Propriétés

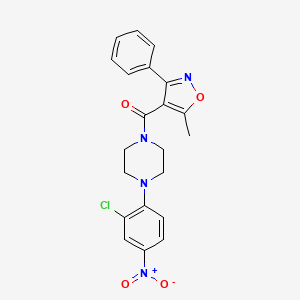

IUPAC Name |

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-14-19(20(23-30-14)15-5-3-2-4-6-15)21(27)25-11-9-24(10-12-25)18-8-7-16(26(28)29)13-17(18)22/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXBJAPOSQSWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386481 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341001-38-5 | |

| Record name | Nucleozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 341001-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.